N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group and a methoxyphenyl-substituted pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then cyclized with guanidine to yield the pyrimidinyl intermediate.
Coupling with the Dimethoxyphenyl Group: The pyrimidinyl intermediate is then coupled with 5-chloro-2,4-dimethoxyaniline through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acetylation: The resulting compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-hydroxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-aminophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and chloro groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-13-24-17(14-6-5-7-15(8-14)29-2)10-22(28)26(13)12-21(27)25-18-9-16(23)19(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGIVOQMJCPLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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